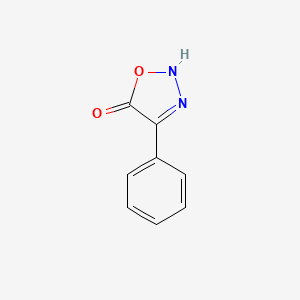

4-Phenyl-1,2,3-oxadiazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyl-1,2,3-oxadiazol-5-ol is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,2,3-oxadiazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzophenone hydrazide with nitrous acid, which leads to the formation of the oxadiazole ring . The reaction conditions often include acidic or basic environments to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

4-Phenyl-1,2,3-oxadiazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Substitution: The phenyl group or other positions on the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Aplicaciones Científicas De Investigación

Overview

4-Phenyl-1,2,3-oxadiazol-5-ol is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its diverse biological activities. This article explores its applications in scientific research, focusing on its anticancer, antibacterial, and other therapeutic potentials.

Biological Activities

This compound exhibits significant biological activities that make it a candidate for further research and application.

Anticancer Properties

Research indicates that this compound has notable antiproliferative activity against various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.65 |

| This compound | HeLa (cervical cancer) | 2.41 |

Studies have shown that derivatives of this compound can inhibit the growth of cancer cells effectively, suggesting potential development into therapeutic agents for cancer treatment .

Antibacterial Activity

The compound also exhibits antibacterial properties by interacting with bacterial enzymes and disrupting microbial physiology. It has been shown to inhibit key metabolic enzymes essential for bacterial growth. Notably:

- Low to moderate doses demonstrate significant antibacterial activity without notable toxicity to mammalian cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

- In Vitro Studies : Investigations have demonstrated that compounds derived from this oxadiazole scaffold exhibit significant antiproliferative effects against various cancer cell lines such as MCF-7 and HeLa .

- Mechanism of Action : The compound's mechanism involves the modulation of gene expression related to oxidative stress protection and inhibition of key metabolic pathways in bacteria .

- In Silico Studies : Computational studies have predicted the binding affinity of this compound with biological targets like tubulin and human serum albumin, providing insights into its pharmacokinetic profiles.

Mecanismo De Acción

The mechanism of action of 4-Phenyl-1,2,3-oxadiazol-5-ol involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and applications.

1,3,4-Oxadiazole: Known for its use in pharmaceuticals and as a bioisostere for carboxylic acids.

1,2,5-Oxadiazole (Furazan): Used in high-energy materials and explosives.

Uniqueness

The presence of the phenyl group can enhance its stability and provide additional sites for functionalization, making it a versatile compound for various research and industrial applications .

Actividad Biológica

4-Phenyl-1,2,3-oxadiazol-5-ol is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which is known for its ability to interact with biological targets. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines:

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization and interference with microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast) | 10.5 | Tubulin inhibition |

| 4-(Substituted phenyl)-1,2,3-oxadiazol-5-ol | HCT116 (Colon) | 8.7 | Apoptosis induction |

Studies have shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer (MCF7), colon cancer (HCT116), and cervical cancer (HeLa) cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that it exhibits activity against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The oxadiazole ring system is believed to play a crucial role in the interaction with microbial membranes, leading to disruption and cell death .

3. Antidiabetic Potential

Recent studies have explored the potential of oxadiazole derivatives in managing diabetes through their antiglycation properties. These compounds may inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study conducted by Singh et al., a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity using MTT assays. The results indicated that certain derivatives showed IC50 values as low as 8 µM against HCT116 cells, demonstrating strong potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

A study by Elsayed et al. assessed the antimicrobial efficacy of various oxadiazole compounds against clinically relevant pathogens. The findings suggested that modifications on the phenyl ring significantly influenced antimicrobial potency, with some compounds exhibiting MIC values comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors affecting pathways critical for cancer cell survival.

- Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Induction of Apoptosis : Through modulation of apoptotic pathways via caspase activation or mitochondrial dysfunction.

Propiedades

IUPAC Name |

4-phenyl-2H-oxadiazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-7(9-10-12-8)6-4-2-1-3-5-6/h1-5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHPILPTCHVIIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.